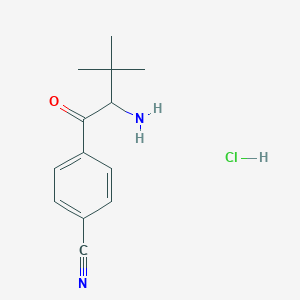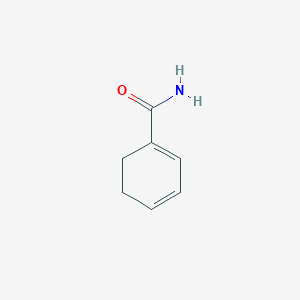![molecular formula C6H5F3N4O B13859017 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of trifluoromethyl and pyrazine moieties in its structure imparts unique chemical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide typically involves the following steps:
Starting Material: The synthesis begins with trifluoroacetic anhydride as the initial raw material.
Amidation: Trifluoroacetic anhydride undergoes amidation with p-methoxybenzylamine to form 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide.
Sulfation: The intermediate is then sulfated to obtain 2,2,2-trifluoro-N-(4-methoxybenzyl)thioacetamide.
Substitution Reaction: A substitution reaction is carried out on 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamidine with an aminomethanol solution under the action of silver carbonate.
Hydrogenation: Finally, palladium-carbon high-pressure hydrogenation is used to remove the p-methoxybenzyl group, yielding 2,2,2-trifluoroacetamidine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing production costs. The use of readily available and cost-effective raw materials, along with efficient reaction conditions, makes the industrial synthesis economically viable .
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyrazine moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Silver carbonate is often used as a catalyst in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and chemical processes .
作用機序
The mechanism of action of 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The pyrazine moiety can form hydrogen bonds and other interactions with biological targets, influencing their activity and function .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetamide: Shares the trifluoromethyl group but lacks the pyrazine moiety.
Bis(trimethylsilyl)trifluoroacetamide: Used in similar applications but has different functional groups.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another related compound with distinct chemical properties .
Uniqueness
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide is unique due to the combination of trifluoromethyl and pyrazine moieties, which impart specific chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
特性
分子式 |
C6H5F3N4O |
|---|---|
分子量 |
206.13 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h2-3H,1H2,(H,13,14)/b12-4- |
InChIキー |
YGJGKSREKHZXDL-QCDXTXTGSA-N |
異性体SMILES |
C1C=N/C(=N\NC(=O)C(F)(F)F)/C=N1 |
正規SMILES |
C1C=NC(=NNC(=O)C(F)(F)F)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




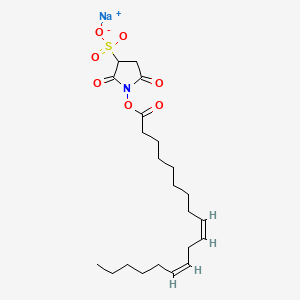
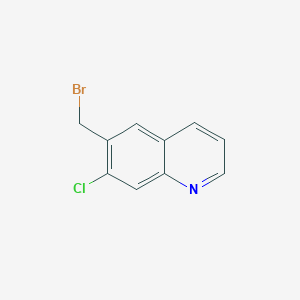
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
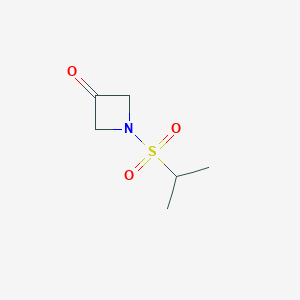

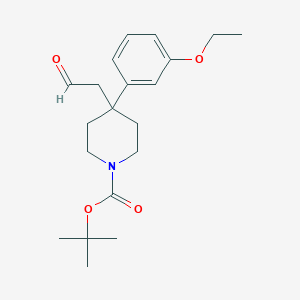
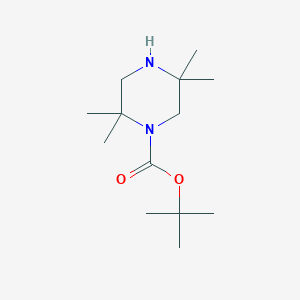
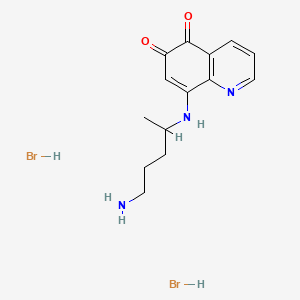
![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
